molecular formula C14H24Cl2N2 B15372314 beta-Methyl-4-piperidinophenethylamine dihydrochloride CAS No. 38589-14-9

beta-Methyl-4-piperidinophenethylamine dihydrochloride

Cat. No.: B15372314
CAS No.: 38589-14-9
M. Wt: 291.3 g/mol
InChI Key: PIYQOBSUAYEOBI-UHFFFAOYSA-N
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Description

beta-Methyl-4-piperidinophenethylamine dihydrochloride is a synthetic organic compound designed for research applications in neuroscience and pharmacology. As a phenethylamine derivative, its core structure consists of a phenethylamine backbone substituted with a piperidine ring and a beta-methyl group, forming a complex molecule provided as a stable dihydrochloride salt . This structural class is known to interact with key neurotransmitter systems in the central nervous system. Phenethylamine analogs primarily function as central nervous system stimulants and are investigated for their ability to modulate monoamine neurotransmission through various pathways . These compounds are theorized to produce their effects through mechanisms that may include inhibition of the dopamine transporter (DAT) , agonism at trace amine-associated receptor 1 (TAAR1) , and promotion of dopamine release . The specific piperidinophenethylamine structure suggests potential research value for studying the structure-activity relationships of psychoactive substances, particularly how substitutions on the aromatic ring and the alkylamine side chain affect binding affinity and functional activity at neuronal targets . This compound is intended solely for use in controlled laboratory settings to advance the understanding of neurochemical signaling, receptor interactions, and the molecular basis of substance abuse. It is supplied with the explicit understanding that it is For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, adhering to all relevant institutional safety guidelines for synthetic bio-active compounds.

Properties

CAS No.

38589-14-9

Molecular Formula

C14H24Cl2N2

Molecular Weight

291.3 g/mol

IUPAC Name

2-(4-piperidin-1-ylphenyl)propan-1-amine;dihydrochloride

InChI

InChI=1S/C14H22N2.2ClH/c1-12(11-15)13-5-7-14(8-6-13)16-9-3-2-4-10-16;;/h5-8,12H,2-4,9-11,15H2,1H3;2*1H

InChI Key

PIYQOBSUAYEOBI-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CC=C(C=C1)N2CCCCC2.Cl.Cl

Origin of Product

United States

Biological Activity

Beta-Methyl-4-piperidinophenethylamine dihydrochloride, a derivative of phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring and a phenethylamine backbone. Its chemical structure can be represented as follows:

C13H18N22HCl\text{C}_{13}\text{H}_{18}\text{N}_2\cdot 2\text{HCl}

This compound exhibits properties typical of both stimulant and psychoactive substances, which are often linked to its interaction with neurotransmitter systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily associated with its influence on neurotransmitter systems, particularly dopamine and serotonin pathways. The following mechanisms have been identified:

  • Dopamine Reuptake Inhibition : Similar to other phenethylamines, this compound may inhibit the reuptake of dopamine, leading to increased synaptic levels of this neurotransmitter. Studies on related compounds have shown that structural modifications significantly impact their ability to inhibit dopamine reuptake, suggesting that this compound could exhibit similar properties .
  • Serotonin Receptor Interaction : Research indicates that many phenethylamines interact with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and various psychotropic effects . The binding affinity and functional potency at these receptors can vary based on structural modifications.
  • Antimicrobial Activity : Emerging evidence suggests that alkaloids similar to this compound possess antimicrobial properties. The mechanisms include disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Structure-Activity Relationship (SAR)

The SAR analysis of beta-phenethylamines has revealed critical insights into how structural variations affect biological activity. For instance:

  • Substituents on the Phenyl Ring : The presence and type of substituents on the aromatic ring can significantly influence both the potency and selectivity for dopamine and serotonin receptors .
  • Piperidine Ring Modifications : Variations in the piperidine component can also alter pharmacological effects. For example, compounds with smaller or larger ring sizes show different levels of receptor affinity .

Table 1: Structure-Activity Relationship Summary

CompoundIC50 (nM)Receptor TargetActivity Type
Beta-Methyl-4-PPEATBDDA ReuptakeInhibitory
Phenylpiperidine398.6DA ReuptakeInhibitory
Naphthyl DerivativeTBD5-HT2AAgonistic

Case Studies

  • Dopaminergic Activity : A study investigating various β-phenethylamine derivatives found that compounds with specific modifications exhibited significant inhibition of dopamine reuptake, suggesting potential for use in treating conditions like ADHD or depression .
  • Antimicrobial Efficacy : In vitro studies demonstrated that certain derivatives showed effective antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potential therapeutic applications in infectious diseases .
  • Psychotropic Effects : Clinical evaluations have highlighted the psychoactive properties associated with this compound, noting its potential use in mood disorders due to its serotonergic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

a) 4-(Diphenylmethoxy)piperidine Hydrochloride
  • Molecular Formula: C₁₈H₂₁NO•HCl
  • Molecular Weight : 303.83 g/mol
  • Key Features : Contains a diphenylmethoxy substituent on the piperidine ring and a single HCl molecule.
  • Comparison: Unlike β-methyl-4-piperidinophenethylamine dihydrochloride, this compound has a bulkier diphenylmethoxy group, likely reducing its solubility compared to dihydrochloride salts. The single HCl attachment also limits ionic dissociation in aqueous solutions .
b) Levocetirizine Dihydrochloride
  • Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl
  • Molecular Weight : 461.81 g/mol
  • Key Features : A piperazine derivative with a chlorophenyl group and two HCl molecules.
  • Comparison: The dihydrochloride form enhances solubility and bioavailability, similar to β-methyl-4-piperidinophenethylamine dihydrochloride.
c) {1-[(4-Methylphenyl)methyl]piperidin-4-yl}methanamine Dihydrochloride
  • Molecular Formula: Not explicitly provided, but structurally analogous.
  • Key Features : A piperidine ring with a methylphenylmethyl substituent and two HCl molecules.
  • Both compounds’ dihydrochloride forms improve solubility for pharmaceutical formulation .

Physicochemical and Pharmacological Differences

Compound HCl Count Molecular Weight (g/mol) Key Substituents Solubility Primary Application
β-Methyl-4-piperidinophenethylamine diHCl 2 ~350 (estimated) Phenethylamine, β-methyl High (aqueous) Pharmaceutical/CNS research
4-(Diphenylmethoxy)piperidine HCl 1 303.83 Diphenylmethoxy Moderate Chemical synthesis
Levocetirizine diHCl 2 461.81 Chlorophenyl, carboxylic acid High Antihistamine (clinical use)
{1-[(4-Methylphenyl)methyl]piperidin-4-yl}methanamine diHCl 2 ~300 (estimated) Methylphenylmethyl High Preclinical research

Notes:

  • HCl Count : Dihydrochloride salts (2 HCl) generally exhibit higher aqueous solubility than hydrochloride (1 HCl) analogs due to increased ionic dissociation .
  • Molecular Weight: Higher molecular weights (e.g., levocetirizine at 461.81 g/mol) may reduce blood-brain barrier permeability compared to lighter compounds like β-methyl-4-piperidinophenethylamine .
  • Substituent Effects : Bulky groups (e.g., diphenylmethoxy) hinder solubility, while polar groups (e.g., carboxylic acid in levocetirizine) enhance target specificity .

Preparation Methods

Reductive Amination Strategies

Core Reaction Mechanism

Reductive amination between 4-piperidone derivatives and β-methylphenethylamine precursors is the most direct route. The reaction typically employs sodium triacetoxyborohydride (STAB) or hydrogen gas with Raney nickel to reduce the intermediate Schiff base. For example, a 2019 study demonstrated that 4-piperidone reacts with β-methylphenethylamine in acetonitrile at 16°C for 40 minutes, followed by reflux (1.5 hours), to yield 79–84% of the piperidine product.

Solvent and Temperature Optimization
  • Acetonitrile/water biphasic systems enhance imine formation kinetics while minimizing hydrolysis.
  • Elevated temperatures (80–100°C) during reflux improve cyclization efficiency but risk decarboxylation in carboxylated intermediates.

Chiral Auxiliary Applications

To resolve stereochemical challenges, S-α-phenylethylamine has been utilized as a chiral template. Diastereomeric 2-substituted-4-piperidones are synthesized via this method, achieving enantiomeric excess (ee) >95% after crystallization.

Hydrogenation-Based Cyclization

One-Pot Hydrogenation Amination

A patented method (CN102249986B) describes a one-pot synthesis using N-phenethyl-4-piperidone and aniline in ethanol under Raney nickel catalysis. Key parameters:

  • Temperature : 50–100°C
  • Pressure : 5–10 bar H₂
  • Yield : 89.5% after recrystallization.
Solvent Selection

Ethanol outperforms methanol and isopropanol due to its polarity and boiling point, which stabilize intermediates without side reactions.

Impurity Control

Quaternary ammonium salts (e.g., impurity III in WO2013008242A1) form during N-alkylation and are removed via aqueous/organic partitioning or recrystallization.

Alkylation and Functionalization

β-Methyl Group Introduction

Methyl acrylate serves as a methylating agent in a Michael addition with β-phenylethylamine. For instance, methyl acrylate (8.0 mol) reacts with β-phenylethylamine (3.2 mol) in anhydrous methanol, yielding N,N-bis(β-methoxycarbonylethyl)phenethylamine (98.5% yield). Subsequent cyclization with sodium metal in toluene produces the piperidine core.

Regioselectivity Challenges

Aliphatic substituents (e.g., propyl) reduce cyclization yields (≤70%) compared to aromatic groups (79–84%) due to steric hindrance.

Salt Formation and Purification

Dihydrochloride Synthesis

The free base is treated with isopropanolic HCl or concentrated hydrochloric acid to precipitate the dihydrochloride salt. WO2013008242A1 reports a purity >99% after pH adjustment and filtration.

Recrystallization Protocols

  • Petroleum ether/ethyl acetate (10:1 v/v) removes hydrophobic impurities.
  • Aqueous sodium hydroxide washes eliminate residual amines before acidification.

Comparative Analysis of Methods

Method Conditions Yield Purity Key Advantage
Reductive Amination STAB, CH₃CN/H₂O, 16–80°C 79–84% 95–98% Stereochemical control
Hydrogenation Raney Ni, EtOH, 50–100°C 89.5% >99% Scalability, low byproducts
Alkylation-Cyclization Na metal, toluene, reflux 98.5% 97.5% High intermediate yield

Q & A

Q. What are the recommended synthetic pathways for beta-Methyl-4-piperidinophenethylamine dihydrochloride?

Methodological Answer: The synthesis typically involves a multi-step process starting with piperidine derivatives. Key steps include:

  • Alkylation : Reacting 4-piperidinophenethylamine with methylating agents (e.g., methyl iodide) under controlled pH to introduce the beta-methyl group .
  • Salt Formation : Treating the free base with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability .
  • Purification : Use recrystallization or column chromatography (e.g., silica gel with methanol/dichloromethane) to achieve >95% purity .
    Note: Reaction conditions (temperature, solvent) must be optimized to minimize byproducts like N-oxide derivatives .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is recommended:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the piperidine ring structure and methyl/phenethyl substituents .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • HPLC-PDA : Assess purity using a C18 column with a gradient of acetonitrile/water (0.1% TFA) .
  • X-ray Crystallography : For absolute stereochemical confirmation if chiral centers are present .

Advanced Research Questions

Q. How should researchers design experiments to assess the binding affinity of this compound to CNS receptors?

Methodological Answer:

  • Target Selection : Prioritize receptors common to piperidine derivatives (e.g., σ, 5-HT, or dopamine receptors) based on structural analogs .
  • Assay Setup :
    • Radioligand Binding : Use [³H]-labeled ligands in competitive binding assays with transfected HEK293 cells .
    • Functional Assays : Measure cAMP or calcium flux in real-time (FLIPR) to evaluate agonism/antagonism .
  • Data Normalization : Include positive controls (e.g., haloperidol for σ receptors) and correct for non-specific binding using excess cold ligand .

Q. How can discrepancies in reported biological activity data for this compound be resolved?

Methodological Answer:

  • Source Verification : Confirm compound purity (HPLC) and salt form (elemental analysis) across studies .
  • Experimental Replication : Repeat assays under standardized conditions (pH 7.4, 37°C) to rule out environmental variability .
  • Meta-Analysis : Pool data from multiple studies to identify trends, as done for betahistine dihydrochloride .
  • Structural Dynamics : Use molecular dynamics simulations to explore conformational changes affecting receptor interactions .

Q. What strategies are effective for comparative analysis of this compound with structural analogs?

Methodological Answer:

  • QSAR Modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups) with logP and IC₅₀ values .
  • Crystallographic Overlay : Compare 3D structures of analogs (e.g., 1-Ethylpiperidin-4-amine dihydrochloride) to identify critical binding motifs .
  • Pharmacophore Mapping : Highlight shared features (e.g., piperidine nitrogen, aromatic rings) using software like Schrödinger .

Q. How can researchers evaluate the stability of this compound under varying experimental conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • Analytical Monitoring : Track degradation products via LC-MS and quantify using UV absorbance at λ_max (~254 nm) .
  • Long-Term Stability : Store samples at –20°C in amber vials with desiccants; assess monthly for 12 months .

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